
Ampelopsin G and related oligostilbenes

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ampelopsin G

Cat. No.: B15592986 Get Quote
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For Researchers, Scientists, and Drug Development Professionals

Introduction
Oligostilbenes are a class of polyphenolic compounds formed by the oligomerization of

resveratrol units. They are found in various plant families, most notably Vitaceae (grape family),

and are recognized for their diverse and potent biological activities. This guide focuses on

Amurensin G and related oligostilbenes, such as Ampelopsin A, which are primarily isolated

from grape species like Vitis amurensis and Vitis davidii.[1][2]

It is critical to distinguish these oligostilbenes from Ampelopsin, also known as Dihydromyricetin

(DHM), which is a flavanonol, a different class of flavonoid, despite the similar nomenclature.[3]

[4] This document will exclusively detail the technical aspects of the oligostilbene compounds,

which represent promising candidates for therapeutic development due to their significant

anticancer, anti-inflammatory, and neuroprotective properties.[1][5][6]

Biological Activities and Mechanisms of Action
Amurensin G and its related compounds exert their biological effects by modulating a variety of

cellular signaling pathways.

Anticancer and Chemosensitizing Effects
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Oligostilbenes demonstrate significant potential in oncology, both as direct cytotoxic agents and

as sensitizers that can reverse chemotherapy resistance.

1. Reversal of Multidrug Resistance: Amurensin G has been identified as a potent natural

inhibitor of Sirtuin 1 (SIRT1), a class III histone deacetylase.[1] In doxorubicin-resistant breast

cancer cells (MCF-7/ADR), elevated SIRT1 activity leads to the deacetylation and nuclear

localization of the transcription factor FoxO1. Nuclear FoxO1, in turn, upregulates the

expression of Multidrug Resistance 1 (MDR1 or P-glycoprotein), a key efflux pump that

removes chemotherapeutic agents from the cell. By inhibiting SIRT1, Amurensin G prevents

the nuclear accumulation of FoxO1, leading to the downregulation of MDR1 expression. This

restores the intracellular concentration and efficacy of drugs like doxorubicin.[1] In xenograft

models, Amurensin G restored the ability of doxorubicin to inhibit tumor growth in resistant

cells.[1]
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1. Sample Preparation

Dried, powdered plant material
(e.g., Vitis amurensis stems) 2. Solvent Extraction

Maceration or sonication with
acetone or 95% ethanol at room temp. 3. Concentration

Filter extract and evaporate
solvent under reduced pressure

to yield crude extract.
4. Liquid-Liquid Partitioning

Suspend crude extract in water and
partition against ethyl acetate (EtOAc).

Collect the EtOAc fraction.
5. Column Chromatography

Separate EtOAc fraction on a silica gel
column using a gradient solvent system
(e.g., hexane-EtOAc or CHCl₃-MeOH).

6. Preparative HPLC

Purify fractions on a C18 column
using a gradient of acetonitrile/water.
Collect peaks based on UV detection.

7. Structure Elucidation

Analyze purified compounds using
NMR and Mass Spectrometry.
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1. Cell Seeding

Seed cells (e.g., 5x10³ cells/well)
in a 96-well plate. Incubate 24h

to allow for attachment.
2. Compound Treatment

Treat cells with serial dilutions
of the test compound (e.g., Amurensin G).

Include vehicle and untreated controls.
3. Incubation

Incubate for a defined period
(e.g., 24, 48, or 72 hours) at

37°C, 5% CO₂.
4. Add MTT Reagent

Add MTT solution (e.g., 20 μL of 5 mg/mL)
to each well. Incubate for 2-4 hours.
Viable cells form formazan crystals.

5. Solubilize Formazan

Carefully remove media and add
100-150 μL of a solubilizing agent

(e.g., DMSO, isopropanol with HCl).
6. Measure Absorbance

Read absorbance on a microplate
reader at ~570 nm. Use a reference

wavelength of ~630 nm.
7. Data Analysis

Calculate % viability relative to
untreated controls and determine

the IC₅₀ value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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